2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid
Description
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid (CAS: 1006486-15-2) is a pyrazole-derived carboxylic acid with a molecular weight of 183.21 g/mol. Its structure features a 4-amino-substituted pyrazole ring with methyl groups at positions 3 and 5, linked to a propanoic acid side chain. The amino group introduces basicity, while the carboxylic acid moiety confers acidity, making it a zwitterionic compound under physiological conditions.
Properties
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-7(9)5(2)11(10-4)6(3)8(12)13/h6H,9H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDVUFDCXLMNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901232520 | |
| Record name | 4-Amino-α,3,5-trimethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006486-15-2 | |
| Record name | 4-Amino-α,3,5-trimethyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006486-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-α,3,5-trimethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Pyrazole Ring
The pyrazole ring's substituents critically influence electronic properties and bioactivity. Key analogs include:
2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS: 1251390-36-9)
- Structural Differences: Chlorine replaces the amino group at the pyrazole 4-position, and an additional amino group is present on the propanoic acid chain.
- Impact: The chloro substituent is electron-withdrawing, reducing ring electron density compared to the amino group in the parent compound.
- Molecular Weight : 217.65 g/mol (vs. 183.21 g/mol for the parent compound), which may affect pharmacokinetics .
2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid
- Structural Differences: A trifluoroethyl group replaces the amino substituent at position 1 of the pyrazole.
- The absence of an amino group reduces basicity .
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutan-1-amine (CAS: 1171866-00-4)
Functional Group Variations in the Side Chain
The propanoic acid moiety’s modifications significantly affect physicochemical properties:
Pesticide-Related Propanoic Acid Derivatives
- Structural Differences: Phenoxy and pyridinyloxy groups replace the pyrazole ring.
- Impact : These compounds are herbicides, leveraging the carboxylic acid group for ionic interactions with plant enzymes. The absence of a pyrazole ring reduces steric hindrance, enhancing target binding in plants .
Cyclopentyl and Cyclohexane-Modified Propanoic Acids
- Examples : Compounds disclosed in EP00342850 and WO92/14705.
- Structural Differences : Bulky substituents like bicyclo[2,2,1]heptane or cyclopentyl groups are attached.
- Impact : Increased steric bulk may improve target specificity but reduce solubility. These modifications are common in drug candidates targeting proteases or GPCRs .
Q & A
Q. 1.1. What are the optimal synthetic routes for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, and how can purity be ensured?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-amino-3,5-dimethyl-1H-pyrazole with a propanoic acid derivative (e.g., methyl acrylate) under basic conditions.
- Step 2 : Acidic hydrolysis of the ester intermediate to yield the final carboxylic acid.
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol is recommended to achieve >95% purity .
- Yield optimization : Catalysts like triethylamine and controlled temperatures (e.g., −20°C to room temperature) improve reaction efficiency .
Q. 1.2. How is the compound characterized structurally, and what analytical techniques are critical?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and hydrogen environments. For example, pyrazole ring protons appear as singlets (δ 2.2–2.5 ppm for methyl groups) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (theoretical: 183.21 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm confirm the carboxylic acid group .
Q. 1.3. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and partially soluble in water at acidic pH .
- Stability : Degrades under prolonged UV exposure or alkaline conditions. Store at −20°C in inert atmospheres .
Advanced Research Questions
Q. 2.1. How can reaction conditions be optimized to resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. no observed effect) may arise from:
- Purity variability : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity .
- Assay conditions : Test under varied pH (5–8) and ionic strength to mimic physiological environments .
- Orthogonal assays : Combine in vitro enzyme inhibition (e.g., COX-2) with cell-based assays (e.g., LPS-induced inflammation in macrophages) .
Q. 2.2. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase). The pyrazole ring may form π-π interactions with aromatic residues .
- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .
- QSAR models : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and polar surface area .
Q. 2.3. How can structural analogs be designed to enhance selectivity for specific biological targets?
- Functional group modifications : Replace the propanoic acid with a sulfonamide to improve membrane permeability .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., −CF) at the pyrazole 4-position to enhance binding to hydrophobic enzyme pockets .
- Synthetic routes : Adapt protocols from related compounds (e.g., 3-(4-amino-3,5-dimethylpyrazolyl)-2-methylpropanoic acid) for scalable derivatization .
Q. 2.4. What methods resolve crystallographic data inconsistencies for this compound?
- Refinement software : Use SHELXL for small-molecule refinement. Key parameters: < 5%, < 10% .
- Twinned data : Apply the Hooft parameter or twin refinement in OLEX2 for high-symmetry space groups .
- Validation tools : Check for outliers using PLATON’s ADDSYM or CCDC’s Mercury .
Methodological Recommendations
- Synthesis : Prioritize flow chemistry for reproducibility at milligram-to-gram scales .
- Bioassays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) and validate via dose-response curves .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic and bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
